2-(3-Amino-phenyl)-benzo[h]chromen-4-one
Description
BenchChem offers high-quality 2-(3-Amino-phenyl)-benzo[h]chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-phenyl)-benzo[h]chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
185028-75-5 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(3-aminophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2 |
InChI Key |
PSFJZUUBCFRPCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N |
Synonyms |
4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one
Executive Summary
This technical guide details the synthesis, characterization, and functional potential of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one . This molecule represents a "privileged scaffold" in medicinal chemistry, merging the DNA-intercalating properties of the planar benzo[h]chromone (naphthoflavone) core with the versatile bioconjugation handle of a meta-positioned amine.
Historically, benzo[h]flavones have been investigated as potent inhibitors of Cytochrome P450 enzymes (specifically CYP1A1/1A2) and as antitumor agents. The introduction of the 3-amino group allows for further derivatization into amides, ureas, or sulfonamides, significantly expanding the structure-activity relationship (SAR) space for kinase inhibitor development.
Part 1: Retrosynthetic Analysis
To ensure high purity and regioselectivity, a convergent synthetic route is selected. Direct condensation to form the aminoflavone is avoided due to the susceptibility of the free amine to oxidative side reactions during the cyclization phase. Instead, a Nitro-Chalcone Route is employed.
Strategic Disconnections
-
Functional Group Interconversion (FGI): The amine is masked as a nitro group (
) to withstand the oxidative cyclization conditions. -
C-O / C-C Disconnection: The pyrone ring is constructed via oxidative cyclization of a chalcone intermediate.
-
Aldol Disconnection: The chalcone is traced back to 1-hydroxy-2-acetonaphthone and 3-nitrobenzaldehyde .
Figure 1: Retrosynthetic tree illustrating the Nitro-Chalcone strategy.
Part 2: Synthetic Protocol
Phase 1: Claisen-Schmidt Condensation
Objective: Synthesis of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one.
Rationale: Base-catalyzed aldol condensation is preferred over acid catalysis to preserve the integrity of the naphthol hydroxyl group, which is essential for the subsequent cyclization.
Protocol:
-
Reagents: Dissolve 1-hydroxy-2-acetonaphthone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in Ethanol (30 mL).
-
Catalysis: Add aqueous KOH (40%, 5 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will darken (deep red/orange) indicating chalcone formation.
-
Workup: Pour the reaction mixture into crushed ice/water (200 mL) containing HCl (1 M) to neutralize the base.
-
Purification: Filter the yellow/orange precipitate, wash with cold water, and recrystallize from ethanol.
Phase 2: Oxidative Cyclization
Objective: Synthesis of 2-(3-nitrophenyl)-benzo[h]chromen-4-one.
Rationale: The use of Iodine (
Protocol:
-
Setup: Dissolve the Chalcone (5 mmol) in DMSO (15 mL).
-
Oxidation: Add a catalytic amount of Iodine (
, 0.5 mmol). -
Heating: Heat the mixture to 130°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quench: Cool to room temperature and pour into ice water containing 5% Sodium Thiosulfate (
) to quench unreacted iodine. -
Isolation: Filter the precipitate. The product is typically a light yellow solid.
Phase 3: Selective Nitro Reduction
Objective: Synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one.
Rationale: Stannous Chloride (
Protocol:
-
Reaction: Suspend the Nitro-flavone (2 mmol) in Ethanol (20 mL). Add
(10 mmol, 5 eq). -
Reflux: Heat to reflux (80°C) for 3 hours. The suspension will likely clear as the reduction proceeds.
-
Workup: Cool and adjust pH to ~8 using saturated Sodium Bicarbonate (
). Note: This will form a thick tin salt slurry. -
Extraction: Filter through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate. Extract the filtrate with Ethyl Acetate (
mL). -
Final Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography ( /MeOH 95:5).
Figure 2: Step-by-step experimental workflow.
Part 3: Characterization Standards
The following data confirms the structure. The key differentiator between the intermediate and the final product is the disappearance of nitro signals and the appearance of amine signals.
Spectroscopic Data Table
| Technique | Parameter | Expected Signal / Observation | Structural Assignment |
| 1H NMR | Singlet (1H) | H-3 (Characteristic Flavone C-ring proton) | |
| Broad Singlet (2H, | |||
| Multiplets | Benzo[h] protons (H-10 region, deshielded by carbonyl) | ||
| IR | 1630 - 1640 | Strong Band | C=O (Carbonyl, conjugated) |
| 3300 - 3450 | Doublet (Weak/Medium) | N-H Stretch (Primary Amine) | |
| 1350, 1530 | ABSENT | Absence confirms reduction of | |
| MS | m/z | Molecular Ion (C19H13NO2) |
Troubleshooting & Optimization
-
Low Yield in Step 1: If the chalcone does not precipitate, the reaction may require heating to 50°C or the use of stronger base (NaOH) with longer reaction times.
-
Incomplete Cyclization: If the chalcone persists in Step 2, add another 0.2 eq of Iodine. Ensure DMSO is anhydrous; water inhibits the regeneration of
. -
Tin Emulsions: In Step 3, if the tin salts create an inseparable emulsion, use Rochelle's Salt (Potassium Sodium Tartrate) solution during the workup to chelate the tin.
Part 4: Biological Context & Applications[2]
Why this molecule? The 2-(3-aminophenyl)-benzo[h]chromen-4-one structure is not merely a chemical curiosity; it is a bio-active scaffold.
-
CYP Enzyme Modulation: Benzo[h]chromones (also known as
-naphthoflavones) are classical modulators of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of CYP1A1. The 3-amino derivative allows for the synthesis of affinity probes to map the active sites of these metabolic enzymes. -
Antitumor Activity: Aminoflavones have demonstrated potent antiproliferative activity against breast cancer cell lines (MCF-7).[1] The planar structure allows for DNA intercalation, while the amine can form hydrogen bonds with base pairs or be conjugated to peptide delivery vectors.
-
Fluorescence: Unlike simple flavones, the extended conjugation of the benzo[h] system often imparts fluorescence (typically green emission). This makes the molecule a candidate for use as a "turn-on" fluorescent probe when the amine is acylated or sulfonated.
References
-
Lahyani, A., & Trabelsi, M. (2016).[2] Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride.[2] Ultrasonics Sonochemistry. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.[3][4] Common Organic Chemistry. [Link]
-
Matos, M. J., et al. (2015). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules. [Link]
-
Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
CAS number and IUPAC name for 2-(3-Amino-phenyl)-benzo[h]chromen-4-one
An In-Depth Technical Guide to 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile: Synthesis, Characterization, and Potential Applications
Introduction
The benzo[h]chromene scaffold is a privileged heterocyclic system that forms the core of numerous natural products and biologically active molecules.[1] Derivatives of this structure have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[2][3] This technical guide provides a comprehensive overview of a prominent member of this class, 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, intended for researchers, scientists, and professionals in the field of drug development. While the initially requested compound, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, is not readily found in the scientific literature, this guide focuses on a closely related and well-documented analogue, offering valuable insights into its synthesis, characterization, and therapeutic potential.
Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is fundamental to any scientific investigation. The key identifiers and properties for 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | PubChem[4] |
| CAS Number | 119825-05-7 | Sigma-Aldrich |
| Molecular Formula | C20H14N2O | PubChem[4] |
| Molecular Weight | 298.3 g/mol | PubChem[4] |
Synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
The synthesis of 2-amino-4H-chromenes and their benzo-fused analogues is most efficiently achieved through a one-pot, three-component reaction.[5][6] This method offers several advantages, including milder reaction conditions, easier work-up procedures, and often higher yields compared to traditional multi-step syntheses.[5]
General Synthetic Protocol
The most common approach involves the condensation of an aromatic aldehyde, an active methylene compound (typically malononitrile), and an activated phenol or naphthol.[6] In the case of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, the reactants are benzaldehyde, malononitrile, and 1-naphthol.
Experimental Workflow:
Caption: General workflow for the synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of benzaldehyde, malononitrile, and 1-naphthol in a solvent such as ethanol or acetonitrile.[6]
-
Catalyst Addition: Add a catalytic amount of an organic base, such as piperidine (typically 0.2 molar equivalents).[6] The base facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the naphthol and subsequent cyclization.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[6][7]
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by flash column chromatography on silica gel, to yield the pure 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.[6]
Structural Characterization
The structural elucidation of the synthesized compound is crucial for confirming its identity and purity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule, such as the amino (-NH2) and nitrile (-C≡N) groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. For 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, crystallographic studies have shown that the phenyl ring is nearly perpendicular to the naphthalene ring system.[8][9] The 4H-pyran ring adopts a flattened boat conformation.[8][9] In the crystal lattice, molecules form inversion dimers through N—H···N hydrogen bonds.[8][9]
Potential Applications and Biological Activity
The 2-amino-4H-chromene scaffold is a versatile pharmacophore with a wide range of reported biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of 4H-benzo[h]chromene derivatives as anticancer agents.[1] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][10] Some derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][11] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[1]
Antimicrobial and Antifungal Activity
Derivatives of 2-amino-3-cyano-4H-chromene have demonstrated notable antimicrobial and antifungal properties.[3] Their efficacy is typically assessed against various bacterial strains (both Gram-positive and Gram-negative) and fungal species.[3]
Antioxidant Activity
The antioxidant potential of chromene derivatives has also been explored.[3] The ability of these compounds to scavenge free radicals is a key aspect of this activity, which is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]
Conclusion
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile represents a synthetically accessible and biologically relevant molecule within the broader class of benzo[h]chromenes. The straightforward three-component synthesis allows for the efficient production of this compound and its analogues, facilitating further investigation into their therapeutic potential. The documented anticancer, antimicrobial, and antioxidant activities of this scaffold underscore its importance as a promising starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this intriguing class of heterocyclic compounds.
References
-
PubChem. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo[f]chromenes. Molecular and Crystal Structure of 2-Amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene. Available from: [Link]
-
National Center for Biotechnology Information. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]
-
MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available from: [Link]
-
National Center for Biotechnology Information. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Available from: [Link]
-
PubChem. 3-amino-3-phenyl-2H-chromen-4-one. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Available from: [Link]
-
MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available from: [Link]
-
National Center for Biotechnology Information. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available from: [Link]
-
ResearchGate. Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Available from: [Link]
-
MDPI. In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Available from: [Link]
-
PubChem. 3-Hydroxy-2-phenyl-4h-benzo[g]chromen-4-one. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Available from: [Link]
-
MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ResearchGate. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. Available from: [Link]
-
PubChem. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Available from: [Link]
-
Connect Journals. One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | C20H14N2O | CID 3121293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Discovery and Isolation of Naturally Occurring Benzo[h]chromen-4-one Analogs: A Technical Guide to Angular Naphthopyrones
Part 1: Core Directive & Scientific Context
Executive Summary
While the benzo[h]chromen-4-one scaffold (often referred to as angular naphthopyrone or naphtho-gamma-pyrone) is a privileged structure in synthetic medicinal chemistry for its affinity to the Aryl Hydrocarbon Receptor (AhR) and tubulin binding, its isolation from natural sources presents a unique challenge. Unlike their ubiquitous flavonoid cousins, naturally occurring benzo[h]chromen-4-ones are rare, predominantly restricted to specific fungal polyketide pathways (Aspergillus, Penicillium) and marine echinoderms (Comanthus).
This guide focuses on the discovery, isolation, and structural differentiation of these angular polyketides (e.g., Flavasperone , Comaparvin ) from their more common linear isomers (benzo[g]chromen-4-ones like Rubrofusarin).
The Biosynthetic Divergence
To isolate these compounds effectively, one must understand their origin. They are not flavonoids derived from the shikimate pathway; they are heptaketides . The critical divergence point occurs during the cyclization of the polyketide chain:
-
Linear Folding (Benzo[g]): Produces Rubrofusarin.
-
Angular Folding (Benzo[h]): Produces Flavasperone (Asperxanthone).
This folding is controlled by specific dehydratases (e.g., Arp1p in Aspergillus), making the choice of biological source material the single most critical step in the isolation workflow.
Part 2: Experimental Protocols & Methodology
Phase 1: Source Selection & Fermentation
Objective: Maximize the titer of angular naphthopyrones over linear isomers and dimers.
-
Target Organism: Aspergillus niger (Strain S-48 or similar) or Aspergillus tubingensis.
-
Medium: Rice Solid-State Fermentation (SSF).
-
Causality: Liquid fermentation often favors rapid biomass growth over secondary metabolite accumulation. SSF mimics the natural fungal habitat, inducing stress responses that upregulate polyketide synthase (PKS) gene clusters responsible for pigment production.
-
Protocol:
-
Inoculate sterile rice medium (100g rice + 100mL distilled water, autoclaved) with spore suspension (
spores/mL). -
Incubate at 28°C for 21–30 days in the dark.
-
Checkpoint: The culture should turn dark brown/black. The "black" pigment is often a complex mixture of the target naphthopyrones and melanin precursors.
-
Phase 2: Extraction Strategy (The "Lipophilic Trap")
Objective: Extract the aglycones while leaving behind highly polar glycosides and cell debris.
Solvent System: Dichloromethane (DCM) : Methanol (MeOH) (1:1 v/v).
-
Why: Benzo[h]chromen-4-ones are moderately lipophilic planar systems. Pure hexane is too non-polar (poor solubility of hydroxylated derivatives), while pure methanol extracts too many sugars. The 1:1 mix disrupts cell walls and solubilizes the pigments.
Workflow:
-
Macerate fungal biomass with EtOAc or DCM:MeOH (1:1) for 48 hours.
-
Filter and concentrate under reduced pressure (
C). -
Partitioning: Suspend crude extract in water. Partition sequentially with:
-
n-Hexane: Removes fatty acids/sterols (discard if clear).
-
Dichloromethane (Target Fraction): Concentrates the free naphthopyrones.
-
n-Butanol: Removes glycosylated derivatives (save for secondary analysis).
-
Phase 3: Chromatographic Isolation (The "Planar Separation")
Critical Step: Separation of Angular (Benzo[h]) from Linear (Benzo[g]) isomers and Dimers. Standard Silica Gel chromatography is often insufficient due to the similar polarity of these isomers.
The Solution: Sephadex LH-20
-
Mechanism:[1][2] Size exclusion + Adsorption. The aromatic rings of naphthopyrones interact with the dextran matrix via
stacking. -
Elution Order: Monomers (Flavasperone) elute after Dimers (Aurasperones) due to pore accessibility, but adsorption effects can reverse this depending on the solvent. In MeOH, dimers usually elute first (Size Exclusion dominance).
Step-by-Step Purification:
-
Flash Chromatography (Silica Gel):
-
Gradient: Hexane
Hexane:EtOAc (80:20 50:50). -
Target: Yellow/Orange fluorescent bands.
-
-
Sephadex LH-20 Polishing:
-
Solvent: 100% Methanol or MeOH:DCM (1:1).
-
Load the fluorescent fractions. Collect small aliquots.
-
-
Semi-Prep HPLC (Final Isolation):
-
Column: C18 Reverse Phase (
, mm). -
Mobile Phase: MeCN:H2O (+0.1% Formic Acid). Isocratic 60:40 is often effective for isomer separation.
-
Detection: UV at 280 nm and 360 nm (characteristic of the naphthalene core).
-
Part 3: Visualization & Logic
Biosynthetic Logic & Isolation Workflow
The following diagram illustrates the divergence in polyketide folding that necessitates specific isolation strategies.
Caption: Biosynthetic divergence of fungal polyketides and the downstream isolation workflow required to separate angular benzo[h] targets from linear byproducts.
Part 4: Structural Elucidation & Data Analysis
Distinguishing the Isomers (Self-Validating System)
The most common error in this field is misidentifying a linear benzo[g] isomer as an angular benzo[h] isomer. Use these diagnostic markers to validate your structure.
Table 1: Diagnostic Comparison of Natural Naphthopyrones
| Feature | Linear (Benzo[g]) | Angular (Benzo[h]) | Causality/Explanation |
| Example Compound | Rubrofusarin | Flavasperone (Asperxanthone) | |
| UV Absorbance ( | ~278, 325, 405 nm | ~240, 288, 354 nm | Angular fusion disrupts the extended conjugation length compared to linear, causing a hypsochromic shift (blue shift) in the long-wave band. |
| Singlets (usually) | Coupled Doublets (if unsubstituted) | In angular systems, the protons at the fusion positions (if present) show distinct ortho-coupling ( | |
| Subtle shielding effect in the angular pocket. | |||
| Fluorescence | Strong Orange/Red | Yellow/Green | Useful for TLC monitoring. |
Structural Validation Protocol
-
UV-Vis Spectrum: If the longest wavelength absorption is
nm, suspect a linear system (rubrofusarin type). If it terminates around 350-360 nm, it supports an angular (benzo[h]) system. -
HMBC Correlations:
-
In Benzo[h]chromen-4-one : The proton at C-5 (if unsubstituted) will show a strong 3-bond correlation to the carbonyl carbon (C-4).
-
In Benzo[g]chromen-4-one : The geometry often prevents a direct 3-bond correlation from the "upper" ring protons to the carbonyl in the same way due to the linear arrangement.
-
Part 5: References
-
New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp.[2] HK1-22 . Marine Drugs, 2019.
-
Isolation, Structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius . Chemical & Pharmaceutical Bulletin, 2011.
-
Novel angular naphthopyrone formation by Arp1p dehydratase involved in Aspergillus fumigatus melanin biosynthesis . Environmental Microbiology Reports, 2021.[3]
-
Flavasperone | C16H14O5 . PubChem Compound Summary.
-
A New Angular Naphthopyrone from Feather Star Comanthus parvicirrus . Natural Product Communications, 2013.
-
Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants . Biomolecules, 2019.[4]
Sources
- 1. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp. HK1-22 and Their Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel angular naphthopyrone formation by Arp1p dehydratase involved in Aspergillus fumigatus melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preclinical Evaluation of Novel Chromene Derivatives as Anticancer Agents
Introduction: The Chromene Pharmacophore
Chromene (benzopyran) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets. In oncology, 4-aryl-4H-chromenes are particularly renowned for targeting the colchicine-binding site (CBS) of tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis. Additionally, specific derivatives have shown efficacy against Bcl-2, c-Src, and multidrug-resistant (MDR) pathways.
This Application Note provides a rigorous, self-validating protocol for evaluating the anticancer potential of novel chromene derivatives. It moves beyond simple cytotoxicity screening to establish a mechanistic proof-of-concept required for high-impact publication and preclinical development.
Experimental Workflow Overview
Figure 1: Integrated workflow for the evaluation of chromene derivatives, progressing from computational prediction to molecular target validation.
Phase 1: In Silico Screening (Rational Design)
Before synthesis or wet-lab testing, computational modeling is essential to predict binding affinity and filter candidates with poor pharmacokinetic profiles.
Molecular Docking (Tubulin Targeting)
Since many anticancer chromenes target tubulin, docking should focus on the Colchicine Binding Site .
-
Target Structure: Retrieve Tubulin crystal structures from the PDB (e.g., PDB ID: 1SA0 or 6XER ).
-
Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., DAMA-colchicine).
-
Key Interactions to Monitor:
-
Hydrogen Bonding: Cys241 (β-tubulin), Val318, Asn101 (α-tubulin).
-
Hydrophobic Interactions: The trimethoxyphenyl pocket.[1]
-
-
Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.[2]
ADMET Prediction
Use tools like SwissADME or pkCSM to filter compounds based on Lipinski’s Rule of Five :
-
Molecular Weight < 500 Da.
-
LogP < 5.[3]
-
H-bond donors < 5; Acceptors < 10.
-
Critical for Chromenes: Ensure predicted solubility is sufficient for DMSO stock preparation (logS > -5 recommended).
Phase 2: In Vitro Cytotoxicity Screening
The MTT assay is the industry standard for high-throughput viability screening.
Cell Line Selection
Select a panel representing different tissue origins and p53 status.
-
Breast: MCF-7 (ER+, wild-type p53), MDA-MB-231 (TNBC, mutant p53).
-
Colon: HCT-116 (wild-type p53), HT-29 (mutant p53).
-
Normal Control: HUVEC or HEK293 (to determine selectivity index).
MTT Assay Protocol
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Procedure:
-
Seeding: Plate
to cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve chromene derivatives in DMSO (Stock: 10-50 mM).
-
Prepare serial dilutions in culture medium. Crucial: Final DMSO concentration must be
to avoid solvent toxicity. -
Include Positive Control (Colchicine or Doxorubicin) and Vehicle Control (0.1% DMSO).
-
Incubate for 48h or 72h at 37°C, 5% CO₂.
-
-
Labeling: Add 20 µL MTT reagent per well. Incubate 3–4h (until purple precipitates are visible).
-
Solubilization: Aspirate media carefully. Add 100-150 µL DMSO. Shake plate for 10 min.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Cell Viability and determine IC₅₀ using non-linear regression (GraphPad Prism).
Phase 3: Mechanistic Elucidation
Chromenes typically induce apoptosis via mitotic arrest. This section validates that mechanism.
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.
Protocol:
-
Treatment: Treat cells with IC₅₀ concentration of the chromene derivative for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2h.
-
Staining: Wash ethanol. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (binds DNA).
-
RNase A: 100 µg/mL (degrades RNA to prevent artifacts).
-
-
Analysis: Incubate 30 min at 37°C. Analyze via Flow Cytometer (FL2 channel).
-
Expected Result: A significant increase in the G2/M peak compared to control.
Apoptosis Detection (Annexin V/PI)
Objective: Differentiate between apoptotic and necrotic cell death.
Protocol:
-
Harvest: Collect cells (including floating cells) after 24-48h treatment. Do not use trypsin with EDTA if possible (calcium is required for Annexin V binding); use Accutase or trypsin without EDTA, or wash thoroughly.
-
Staining: Resuspend in 1X Binding Buffer (
cells/mL).-
Add 5 µL Annexin V-FITC .
-
Add 5 µL Propidium Iodide (PI) .
-
-
Incubation: 15 min at RT in the dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis / debris.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Phase 4: Molecular Target Validation (Tubulin Polymerization)
This is the gold standard assay for confirming a chromene derivative acts as a Microtubule Destabilizing Agent (MDA).
In Vitro Tubulin Polymerization Assay
Principle: Free tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing turbidity (absorbance). MDAs prevent this increase.
Reagents:
-
Purified Tubulin: >99% pure (bovine or porcine brain).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[3][4][5]
-
GTP Stock: 100 mM (Use at 1 mM final).
-
Glycerol: Enhances polymerization (optional, use 5-10% if tubulin conc. is <5 mg/mL).
Detailed Protocol:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C.
-
Master Mix: Prepare Tubulin (3 mg/mL) in PEM buffer + 1 mM GTP + 5% Glycerol. Keep on ice .
-
Compound Addition: Add 5 µL of test compound (10x concentration) to wells.
-
Control: Colchicine (Inhibitor), Paclitaxel (Stabilizer), DMSO (Vehicle).
-
-
Initiation: Add 45-50 µL of Tubulin Master Mix to each well.
-
Kinetics: Immediately place in a spectrophotometer heated to 37°C.
-
Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
Result Interpretation:
-
Inhibition: Flatter slope and lower Vmax compared to vehicle (similar to Colchicine).
-
Stabilization: Faster onset and higher plateau (similar to Paclitaxel).
Signaling Pathway Visualization
The following diagram illustrates the validated signaling cascade for chromene-induced apoptosis.
Figure 2: Proposed mechanism of action.[6][7] Chromene binding to tubulin triggers a cascade leading to mitochondrial apoptosis.
Troubleshooting & Quality Control
| Issue | Possible Cause | Solution |
| High Background in MTT | Phenol red interference or protein precipitation. | Use phenol-red free media or subtract 630nm background. Ensure complete formazan solubilization. |
| No Polymerization (Control) | Tubulin denatured or GTP hydrolyzed. | Use fresh GTP. Keep tubulin on ice until the very last second. Do not freeze-thaw tubulin repeatedly. |
| High Necrosis (Annexin V) | Harsh harvesting (trypsin). | Use Accutase or scrape cells gently. Analyze supernatant cells as well. |
| Precipitation in Media | Compound insolubility. | Verify logS in silico. Do not exceed 0.5% DMSO. Sonicate stock solution. |
References
-
Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry.
-
Cytoskeleton, Inc. (2024).[8] Tubulin Polymerization Assay Protocol (Absorbance). Cytoskeleton.com.
-
BenchChem. (2025).[3] Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Technical Support.
-
Abcam. (2024).[8] Annexin V staining assay protocol for apoptosis. Abcam Protocols.
-
National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NCBI PMC.
-
Kumar, P., & Rawat, P. (2021).[8] Docking Studies, Synthesis and Anticancer Activity of 4H-Chromenes.[9][7][10][11][12][13][14] Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. GDP-Tubulin Incorporation into Growing Microtubules Modulates Polymer Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Measurement of Two-Photon Absorption (2PA) Cross-Sections in Fluorescent Dyes
Executive Summary
This guide details the protocol for measuring the two-photon absorption (2PA) cross-section (
The measurement of
Theoretical Background
The Goeppert-Mayer (GM) Unit
The 2PA cross-section is denoted as
-
Definition: 1 GM =
cm s photon .[3] -
Context: Typical organic fluorophores have values ranging from 1 to 100 GM. Specialized dyes for drug delivery or sensing may be engineered to exceed 1,000 GM.
The Relative Method Principle
Directly measuring the attenuation of a laser beam (Z-scan method) is often insufficiently sensitive for dilute fluorescent dyes. Instead, we measure the fluorescence generated by the 2PA process.[4] By keeping the excitation conditions identical for a sample (
Experimental Setup
The setup requires a femtosecond laser source to achieve the high peak intensities necessary for nonlinear absorption without causing thermal damage.
Optical Path Diagram
The following diagram illustrates the necessary components for a robust 2PEF measurement system.
Figure 1: Schematic of the experimental setup. The 90-degree collection geometry minimizes laser scattering into the detector.
Key Components & Specifications
| Component | Specification | Purpose |
| Excitation Source | Mode-locked Ti:Sapphire (e.g., 690–1040 nm) | Provides fs pulses. High peak power is required for the nonlinear 2PA process. |
| Power Control | Critical: Allows power adjustment without changing beam profile or pulse width (unlike neutral density filters which can chirp pulses). | |
| Sample Holder | Quartz Cuvette (10 mm path) | Must be transparent in NIR. Magnetic stirring prevents local photobleaching. |
| Detection | CCD Spectrometer or PMT | Must have high sensitivity. A spectrometer is preferred to verify the full emission spectrum. |
| Filters | Short-pass (e.g., BG39) | Essential: Blocks the intense NIR excitation light (often |
Experimental Protocol
Sample Preparation
-
Solvent Selection: Use spectroscopic grade solvents. Avoid chlorinated solvents if possible, as they can generate continuum generation (white light) at high intensities.
-
Concentration: Prepare solutions with Optical Density (OD) < 0.1 at the linear absorption maximum (usually
to M).-
Why? High concentrations cause Inner Filter Effects (IFE) and re-absorption of the fluorescence, distorting the signal.
-
-
Reference Standard: Select a reference dye with a known
in the same spectral range.-
Common Standards: Fluorescein (pH 11), Rhodamine B (MeOH), Rhodamine 6G (MeOH).
-
Measurement Workflow
Figure 2: Logical workflow for validating and measuring 2PA cross-sections.
The Quadratic Dependence Check (Crucial Step)
Before recording data for calculation, you must validate that the signal is truly from two-photon absorption.
-
Vary the excitation power (
) using the attenuator. -
Measure the integrated fluorescence intensity (
). -
Plot
vs. . -
Validation: The slope must be 2.0 ± 0.1 .
-
Slope < 1.8: Indicates saturation or thermal lensing. Action: Reduce power.
-
Slope > 2.2: Indicates higher-order effects (3PA). Action: Check laser stability.
-
Data Analysis & Calculation
Once the quadratic regime is confirmed, calculate the cross-section using the Relative Method Equation [1]:
Where:
-
= Sample,
= Reference - = 2PA cross-section (GM)[3]
- = Integrated fluorescence intensity (area under emission curve)
- = Fluorescence Quantum Yield (measured independently)
- = Molar concentration
- = Refractive index of the solvent
Note on Refractive Index (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slope | Saturation of the dye excited state. | Decrease laser power. Ensure the beam is focused behind the cuvette front face to avoid glass damage. |
| White Light Generation | Continuum generation in solvent. | The laser intensity is too high for the solvent. Switch to a longer focal length lens or reduce power. |
| Low Signal | Pulse broadening (GVD). | Group Velocity Dispersion in the optics stretches the fs pulse. Use a prism compressor or minimize glass elements in the path. |
| Signal Instability | Laser mode-locking failure. | Monitor the laser pulse train with a fast photodiode and oscilloscope. CW background will destroy 2PA efficiency. |
References
-
Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481–491.
-
Makarov, N. S., Drobizhev, M., & Rebane, A. (2008). Two-photon absorption standards in the 550–1600 nm excitation wavelength range. Optics Express, 16(6), 4029-4047.
-
Albota, M. A., Xu, C., & Webb, W. W. (1998). Two-photon fluorescence excitation cross sections of biomolecular probes from 690 to 960 nm.[5] Applied Optics, 37(31), 7352-7356.
Sources
Procedure for incorporating amino-chromenones into polymer matrices for material science
Abstract
Amino-chromenones (including 7-amino-coumarins and 2-amino-chromones) are a class of privileged scaffolds exhibiting tunable fluorescence, solvatochromism, and biological activity. Their incorporation into polymer matrices enables the development of "smart" fluorescent sensors, non-linear optical materials, and polymeric prodrugs. This guide outlines two distinct methodologies for their incorporation: Physical Doping (for sensing applications) and Covalent Grafting (for stable therapeutic or structural integration). The selection of the appropriate method is governed by the intended application and the thermodynamic compatibility between the fluorophore and the polymer host.
Part 1: Pre-Formulation & Compatibility Analysis
Before initiating wet chemistry, a thermodynamic compatibility assessment is required to prevent phase separation (in doping) or to select appropriate solvents (in grafting).
Hansen Solubility Parameter (HSP) Matching
To ensure homogenous distribution of the amino-chromenone within the polymer matrix, the "distance" (
- (Dispersion): Van der Waals forces.
- (Polar): Dipole-dipole interactions.
-
(Hydrogen Bonding): Critical for amino-chromenones due to the
group.
Guideline: An
Thermal Stability Check
Amino-chromenones typically degrade between 200°C–280°C.
-
Protocol: Perform Thermogravimetric Analysis (TGA) on the neat chromenone.
-
Constraint: Polymer processing temperature (melt blending) must be at least 20°C below the chromenone's
(temperature at 5% weight loss).
Part 2: Decision Framework & Workflow
The following decision tree guides the selection of the incorporation strategy based on the final application requirements.
Figure 1: Decision matrix for selecting the incorporation methodology. Yellow nodes indicate sensing applications; Red nodes indicate biological/structural applications.
Part 3: Protocol A - Physical Incorporation (Solution Casting)
Target Application: Solid-state fluorescent sensors, optical waveguides. Mechanism: The amino-chromenone is trapped in the polymer chains' free volume.
Materials
-
Host Polymer: Poly(methyl methacrylate) (PMMA) or Polystyrene (PS).
-
Chromophore: 7-(Diethylamino)coumarin or 3-amino-chromen-2-one derivative.
-
Solvent: Chloroform (CHCl
) or Tetrahydrofuran (THF). Note: Solvent must dissolve both components.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Dissolve the polymer in the solvent to create a 10-15 wt% solution. Stir at 40°C until optically clear.
-
Dissolve the amino-chromenone in a minimum volume of the same solvent.
-
-
Doping (The "Masterbatch" Approach):
-
Add the chromophore solution to the polymer solution.
-
Concentration Limit: Target a final concentration of
to M (approx. 0.05 - 0.5 wt%). -
Warning: Exceeding 1 wt% often leads to
stacking and fluorescence quenching.
-
-
Degassing:
-
Sonicate the mixture for 10 minutes to remove micro-bubbles which scatter light.
-
-
Casting:
-
Pour onto a clean glass or PTFE substrate.
-
Cover with a perforated Petri dish to control evaporation rate (slow evaporation prevents "orange peel" defects).
-
-
Annealing:
-
Once dry, heat the film near the polymer's Glass Transition Temperature (
) (e.g., 90°C for PMMA) for 1 hour to relax chain stress and lock the chromophore in the matrix.
-
Part 4: Protocol B - Covalent Functionalization (Polyurethane Synthesis)
Target Application: Polymeric prodrugs, non-leaching antimicrobial coatings.
Mechanism: The amino group (
Reaction Scheme
The amino-chromenone competes with the diol for the isocyanate (
Figure 2: Two-step synthesis route for incorporating amino-chromenones into a polyurethane backbone.
Materials
-
Monomers: Hexamethylene diisocyanate (HDI), Polycaprolactone diol (PCL-diol,
). -
Chromophore: 3-Amino-chromen-2-one.
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%).
-
Solvent: Anhydrous Dimethylformamide (DMF).
Step-by-Step Procedure
-
System Preparation:
-
Dry all glassware and PCL-diol (vacuum oven, 80°C, 4h) to remove moisture. Water reacts with isocyanates to form
(foaming).
-
-
Pre-polymer Synthesis (Step 1):
-
In a 3-neck flask under Nitrogen (
), dissolve PCL-diol in DMF. -
Add HDI. Maintain an
ratio of 2:1. -
Add DBTDL catalyst.
-
Stir at 70°C for 2 hours. This creates an NCO-terminated pre-polymer.
-
-
Chain Extension (Step 2):
-
Completion:
-
Stir at 60°C for 4 hours.
-
Monitor reaction by FT-IR: Disappearance of the
peak at 2270 cm indicates reaction completion.
-
-
Precipitation:
-
Pour the reaction mixture into cold methanol to precipitate the polymer. Filter and vacuum dry.
-
Part 5: Characterization & Validation Standards
To ensure scientific integrity, the resulting material must be validated against the following metrics.
| Metric | Technique | Acceptance Criteria |
| Covalent Bonding | FT-IR Spectroscopy | Appearance of Urea carbonyl stretch (~1640 cm |
| Leaching Stability | Solvent Extraction | Immerse polymer in water/ethanol for 24h. Supernatant fluorescence must be <1% of total. |
| Quantum Yield | Integrating Sphere PL | |
| Homogeneity | Fluorescence Microscopy | Uniform emission field; no "hot spots" indicating aggregates. |
Troubleshooting: Fluorescence Quenching
If the fluorescence intensity is lower than expected:
-
ACQ Check: Dilute the doping concentration. If efficiency rises, aggregation was the cause.
-
Matrix Polarity: Amino-coumarins often exhibit Twisted Intramolecular Charge Transfer (TICT) states. In highly polar matrices, the non-emissive TICT state may be stabilized. Switch to a less polar polymer (e.g., from PU to PS) to restore emission.
References
-
Solubility & Quenching: Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.[6] Molecules, 14(1), 210-237. Link
-
Polymer Synthesis: Trenor, S. R., et al. (2004). Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews, 104(6), 3059-3078. Link
-
Biological Activity: Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. Link
-
Hansen Parameters: Hansen, C. M. (2004).[7] Polymer additives and solubility parameters. Progress in Organic Coatings, 51(2), 109-112. Link
-
Fluorescence Mechanisms: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. Link
Sources
- 1. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent attachment of functional protein to polymer surfaces: a novel one-step dry process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bangslabs.com [bangslabs.com]
- 5. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
Application of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in organic light-emitting diodes (OLEDs)
Executive Summary
This Application Note details the technical framework for utilizing 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (3-APBC) in organic light-emitting diodes (OLEDs).
3-APBC represents a class of Donor-Acceptor (D-A) molecules where the electron-rich 3-aminophenyl moiety (Donor) is coupled to the electron-deficient benzo[h]chromen-4-one core (Acceptor). Unlike its para-substituted analogs, the meta-amino linkage modulates the conjugation length, potentially preserving high triplet energy (
Material Architecture & Mechanistic Insight
The utility of 3-APBC in OLEDs is governed by three structural features:
-
Benzo[h]chromen-4-one Core: Acts as the electron-accepting (EA) unit and provides a rigid planar structure for
- stacking (electron transport). -
3-Aminophenyl Substituent: Acts as the hole-donating (HD) unit. The meta position breaks effective conjugation, preventing excessive red-shift and maintaining blue/green color purity.
-
ICT State: The D-A structure facilitates partial charge transfer upon excitation, essential for high quantum efficiency (
).
Visualizing the Functional Pathway
Figure 1: Structural-Functional relationship of 3-APBC in OLED applications.
Pre-Fabrication Characterization Protocols
Before device integration, the material must undergo rigorous photophysical and electrochemical profiling to determine its exact role (Host vs. Dopant).
Protocol A: Solvatochromic Shift (ICT Validation)
Objective: Confirm the Donor-Acceptor nature and emission tunability.
-
Preparation: Prepare
M solutions of 3-APBC in:-
Non-polar: Hexane or Toluene.
-
Polar Aprotic: THF or Dichloromethane (DCM).
-
Polar Protic: Methanol.
-
-
Measurement: Record UV-Vis absorption and Photoluminescence (PL) spectra.
-
Analysis: Plot the Stokes shift (
) vs. solvent polarity (Lippert-Mataga plot).-
Expectation: A significant redshift in emission (e.g., from 450 nm in Hexane to 520 nm in Methanol) confirms strong ICT character.
-
Protocol B: Electrochemical Profiling (HOMO/LUMO)
Objective: Determine energy levels for proper layer alignment.
-
Setup: Cyclic Voltammetry (CV) with a three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry DCM (oxidation) and DMF (reduction). -
Calculation:
-
(or calculate via optical bandgap
).
-
(or calculate via optical bandgap
Table 1: Representative Target Parameters for 3-APBC
| Parameter | Target Range | Relevance |
| HOMO | -5.2 to -5.6 eV | Matches common HTLs (e.g., TAPC, NPB) for efficient hole injection. |
| LUMO | -2.8 to -3.2 eV | Matches ETLs (e.g., TPBi) for electron injection. |
| > 100 °C | Ensures morphological stability during operation. | |
| > 60% (Solution) | Indicates potential for high device efficiency. |
Device Fabrication Protocol
Architecture: The recommended structure utilizes 3-APBC as a doped emitter in a host matrix to prevent concentration quenching, or as a non-doped emitter if steric hindrance is sufficient.
Target Stack: ITO / PEDOT:PSS / TAPC (HTL) / CBP:3-APBC (EML) / TPBi (ETL) / LiF / Al
Step-by-Step Fabrication Workflow
-
Substrate Preparation:
-
Cleaning: Sonicate patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Activation: UV-Ozone treat for 20 minutes to increase ITO work function (~4.8 eV).
-
-
Hole Injection Layer (HIL):
-
Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s.
-
Bake at 120°C for 20 min in air to remove residual water.
-
-
Vacuum Deposition (Base pressure
Torr):-
Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1 Å/s. Rationale: TAPC has a high triplet energy, preventing exciton quenching at the HTL interface.
-
Emissive Layer (EML): Co-deposit CBP (Host) and 3-APBC (Dopant) at a ratio of 95:5 (20 nm).
-
Note: Monitor rates carefully (e.g., Host: 1 Å/s, Dopant: 0.05 Å/s).
-
-
Electron Transport Layer (ETL): Deposit TPBi (40 nm) at 1 Å/s. Rationale: TPBi blocks holes and transports electrons.
-
Cathode: Deposit LiF (1 nm at 0.1 Å/s) followed by Al (100 nm at 2-5 Å/s).
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). Use UV-curable epoxy and a glass cover slip.
-
Device Architecture Diagram
Figure 2: Optimized OLED stack utilizing 3-APBC as the emissive dopant.
Characterization & Troubleshooting
Standard Metrics
-
Current Density-Voltage-Luminance (J-V-L): Measure using a Keithley 2400 source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Compare with PL spectrum. A broadened EL spectrum often indicates exciplex formation at the HTL/EML interface (undesirable).
-
External Quantum Efficiency (EQE): Calculate based on Lambertian emission assumption.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Turn-on Voltage (>5V) | Large injection barrier. | Check HOMO alignment with HTL. Consider using a deeper HOMO HTL like TCTA. |
| Low Efficiency / Roll-off | Concentration quenching. | Reduce doping concentration from 5% to 1-3%. |
| Red-shifted Emission | Aggregation or Exciplex. | Verify phase stability of 3-APBC in CBP. Switch host to mCP. |
| Short Lifetime | Thermal degradation. | Verify |
References
-
General Flavone OLEDs: Li, X., et al. "High-efficiency organic light-emitting diodes using flavone derivatives as electron-transporting materials." Applied Physics Letters, 2012. Link
-
Amino-phenyl Donors: Tao, Y., et al. "Organic light-emitting diodes based on amino-substituted derivatives." Chemical Society Reviews, 2011. Link
-
Benzo[h]chromene Synthesis: Mohamed, S. K., et al. "Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile." Acta Crystallographica, 2015. Link (Provides structural analog data).
-
ESIPT & ICT Mechanisms: Saha, S., et al. "Photophysical behavior of fluorescent benzazole dyes: ESIPT vs ICT." Journal of Photochemistry and Photobiology A, 2018. Link
-
Device Fabrication Standards: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004. Link
Troubleshooting & Optimization
Overcoming solubility issues of benzo[h]chromen-4-one derivatives in aqueous media
Topic: Overcoming solubility issues of benzo[h]chromen-4-one derivatives in aqueous media. Audience: Medicinal Chemists, Formulation Scientists, and Biologists. Objective: Provide actionable, mechanistic troubleshooting for the solubilization of lipophilic benzo[h]chromen-4-one scaffolds.
Introduction: The Physics of Insolubility
Benzo[h]chromen-4-one derivatives are characterized by a fused tricyclic system. This extensive planar aromaticity creates two distinct physicochemical hurdles:
-
High Lattice Energy: The planar structure facilitates strong
- stacking in the crystalline state, requiring significant energy to break the crystal lattice during dissolution. -
Hydrophobicity (High LogP): The lack of ionizable polar groups renders these molecules poorly wettable in aqueous buffers.
Recent thermodynamic studies on 2-phenyl-4H-benzo[h]chromen-4-one confirm that dissolution is an endothermic, entropy-driven process, meaning these compounds resist solubilization unless specific energy barriers are overcome [1].
Module 1: In Vitro Assay Troubleshooting (The "DMSO Crash")
Issue: “My compound precipitates immediately when I add the DMSO stock to the cell culture media.”
Root Cause: This is a "Kinetic Solubility" failure. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous buffer, the solvent power drops exponentially. If the local concentration exceeds the amorphous solubility limit before mixing is complete, the compound nucleates and precipitates.
Protocol: The "Intermediate Shift" Dilution Method
Do not spike 100% DMSO stock directly into the final media. Use an intermediate dilution step to lower the dielectric shock.
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 into pure DMSO or PEG-400 (not water) to create a 1 mM working solution.
-
Final Dosing: Add the 1 mM working solution to the media under rapid vortexing.
-
Target: Final DMSO concentration should be
0.5% (v/v). -
Validation: Most cancer cell lines (e.g., MCF-7, HepG-2) tolerate 0.1–0.5% DMSO. Primary cells may require <0.1% [2][3].[1]
-
Decision Logic: Solvent System Selection
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on biological application.
Module 2: Cyclodextrin Complexation (The "Stabilizer")
Issue: “I need an aqueous formulation without organic solvents for animal injections.”
Solution: Encapsulate the hydrophobic benzo[h]chromen-4-one core inside the lipophilic cavity of Hydroxypropyl-
Protocol: Freeze-Drying (Lyophilization) Method
This method yields the highest complexation efficiency for heat-sensitive derivatives [4].
Materials:
-
HP-
-CD (Substitute: Sulfobutyl ether- -CD for higher safety) -
Solvent: Tert-butyl alcohol (TBA) and Water (1:1 ratio)[4]
Step-by-Step Workflow:
-
Phase A: Dissolve the drug in TBA (Tert-butyl alcohol).
-
Phase B: Dissolve HP-
-CD in Purified Water. -
Mixing: Slowly add Phase A to Phase B with constant stirring.
-
Ratio: Start with a 1:5 molar ratio (Drug:CD).
-
-
Equilibration: Stir for 24 hours at room temperature.
-
Filtration: Pass through a 0.45
m filter to remove uncomplexed drug. -
Lyophilization: Freeze at -40°C and lyophilize for 48 hours.
-
Reconstitution: The resulting white powder should dissolve instantly in saline.
Data: Expected Solubility Enhancement
| Formulation Type | Apparent Solubility (
Module 3: Amorphous Solid Dispersions (Oral Bioavailability)
Issue: “The compound works in cells but has zero effect in mice when given orally.”
Root Cause: The crystalline lattice energy prevents dissolution in the GI tract. You must convert the drug into an Amorphous Solid Dispersion (ASD) , locking it in a high-energy disordered state using a polymer carrier.
Protocol: Solvent Evaporation with PVP-VA
Polyvinylpyrrolidone-vinyl acetate (PVP-VA64) is the industry standard for preventing recrystallization of hydrophobic drugs [5][6].
Step-by-Step Workflow:
-
Dissolution: Dissolve Drug and PVP-VA64 (Ratio 1:3 w/w) in a common volatile solvent (Acetone or Ethanol).
-
Evaporation: Use a Rotary Evaporator at 40°C under vacuum to remove the solvent rapidly.
-
Critical: Slow evaporation allows crystals to reform. Rapid evaporation traps the amorphous state.
-
-
Drying: Vacuum dry the residue for 24 hours to remove residual solvent.[5]
-
Pulverization: Grind the resulting foam/film into a fine powder.
-
Characterization: Verify the loss of crystalline peaks using X-Ray Powder Diffraction (XRPD).
Frequently Asked Questions (FAQs)
Q1: My compound is fluorescent. Will cyclodextrins quench the signal? A: Likely, yes. The hydrophobic cavity of cyclodextrins changes the microenvironment of the fluorophore, often enhancing or shifting fluorescence, but sometimes quenching it. Action: Always run a standard curve of Drug + CD vs. Drug + Solvent to normalize your readout.
Q2: Can I use DMSO for long-term storage of these derivatives? A: Yes, but beware of hydration. DMSO is hygroscopic. If water enters the stock solution, benzo[h]chromen-4-ones may slowly precipitate over weeks. Action: Store stocks in single-use aliquots at -20°C or -80°C.
Q3: Why not just use 100% PEG-400 for animal dosing? A: PEG-400 is viscous and hypertonic. Intravenous injection of high % PEG can cause hemolysis; oral gavage can cause osmotic diarrhea, confounding your toxicity results. Recommendation: Keep PEG < 30% for IV and < 50% for Oral.
Q4: How do I know if my "solution" is actually a "nanosuspension"? A: If the solution has a bluish haze (Tyndall effect), it is a nanosuspension, not a true solution. This is acceptable for oral dosing but risky for IV (potential capillary blockage).
References
-
Solubility Determination of 2-Phenyl-4H-benzo[h]chromen-4-one. Journal of Chemical & Engineering Data. (2026).[6]
-
DMSO usage in cell culture. LifeTein Support.
-
Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization. ResearchGate.
-
Solvent Evaporation Method for Amorphous Solid Dispersions. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Dissolution Mechanisms of Amorphous Solid Dispersions. Molecular Pharmaceutics.
Sources
Technical Support Center: Prevention of Photobleaching in Chromen-4-One Based Fluorescent Probes
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of photobleaching when using chromen-4-one based fluorescent probes. This guide provides in-depth technical information, troubleshooting advice, and practical protocols in a comprehensive question-and-answer format to ensure the integrity and quality of your fluorescence microscopy data.
Introduction to Photobleaching of Chromen-4-One Probes
Chromen-4-one derivatives, which include a wide range of flavonoids and their synthetic analogs, are a versatile class of fluorophores. Their utility in biological imaging stems from their sensitivity to the local environment, which allows for the development of probes for various analytes and cellular parameters. However, like all fluorophores, they are susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[1][2] This process leads to a gradual loss of signal, which can compromise both qualitative imaging and quantitative analysis.
Understanding the mechanisms of photobleaching is the first step toward its prevention. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the probe's structure, rendering it non-fluorescent.
This guide will walk you through the causes of photobleaching and provide actionable strategies to minimize its impact on your experiments with chromen-4-one based probes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the photobleaching of chromen-4-one fluorescent probes.
Q1: My fluorescent signal is fading rapidly during image acquisition. What is happening and why?
A1: The rapid decay of your fluorescent signal is a classic sign of photobleaching. This occurs because the chromen-4-one fluorophore is undergoing irreversible photochemical damage caused by the excitation light. The energy absorbed by the probe can lead it into a long-lived, highly reactive triplet state. In this state, the probe can interact with molecular oxygen to generate damaging reactive oxygen species (ROS), which then chemically degrade the fluorophore, causing it to lose its ability to fluoresce. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the probe.
Q2: How can I be sure that the signal loss I'm observing is due to photobleaching and not a biological event?
A2: This is a critical question, especially in live-cell imaging. To differentiate between photobleaching and a genuine biological phenomenon, you can perform a simple control experiment. Image a fixed sample stained with your chromen-4-one probe under the same imaging conditions (light intensity, exposure time, etc.) you use for your experimental samples. If you observe a similar rate of signal decay in the fixed sample, it is highly likely that photobleaching is the primary cause of the signal loss. Additionally, you can try imaging a region of your sample, then moving to an adjacent, un-imaged area. If the new area is significantly brighter, it confirms that the previous area was photobleached.
Q3: Are chromen-4-one based probes particularly prone to photobleaching?
A3: The photostability of chromen-4-one derivatives can vary significantly depending on their specific chemical structure.[2][3] For instance, the presence and position of hydroxyl and other substituent groups on the chromen-4-one backbone can influence the electron distribution and the susceptibility to photo-oxidation.[3] While some derivatives are known for their robust photostability, others may be more delicate. It is crucial to consult the technical datasheet for your specific probe for information on its photostability. If this information is not available, it is prudent to assume that photobleaching can be a significant issue and take preventative measures.
Q4: What are the most effective ways to minimize photobleaching of my chromen-4-one probe?
A4: A multi-pronged approach is the most effective strategy. This involves optimizing your imaging parameters and using chemical methods to protect your probe.
-
Optimize Imaging Conditions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Keep the camera exposure time as short as possible.
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its color.
-
Image Less Frequently: For time-lapse experiments, acquire images at the longest intervals that will still capture the biological process of interest.
-
-
Employ Antifade Reagents:
Q5: Which antifade reagent should I choose for my chromen-4-one probe?
A5: The choice of antifade reagent can be critical, as some can quench the fluorescence of certain dyes. While there is limited data specifically on chromen-4-one probes, studies on structurally similar coumarin dyes provide valuable insights. One study found that for coumarin, Vectashield®, a commercial antifade reagent, offered the best protection against photobleaching compared to several other commercial and homemade antifade agents.[6]
Here is a comparison of common antifade reagents that you can consider:
| Antifade Reagent | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Effective for many fluorophores. | Can be difficult to dissolve.[7] |
| DABCO | Less toxic than PPD. | Generally less effective than PPD.[7] |
| p-Phenylenediamine (PPD) | Highly effective.[5] | Can be toxic and may cause background fluorescence.[8][9] Can also react with certain dyes.[5] |
| Commercial Mountants | Ready-to-use, quality controlled. | Can be more expensive. Compatibility with specific dyes should be checked.[10][11][12][13] |
Recommendation: Based on data from related coumarin dyes, starting with a commercial antifade medium known for broad compatibility, such as ProLong™ Gold[10][12][14] or VECTASHIELD®[11][13][15], is a good strategy. If you prefer to make your own, n-propyl gallate is a reliable choice.[4][16] It is always recommended to test a new antifade reagent with your specific chromen-4-one probe on a control sample first.
Q6: Can the mounting medium itself affect the fluorescence of my probe?
A6: Yes, the mounting medium plays a crucial role beyond just holding the coverslip in place. The pH and viscosity of the medium can influence the fluorescence intensity and lifetime of your probe. For many fluorophores, a slightly alkaline pH (around 8.5) is optimal for fluorescence. Glycerol-based mounting media are common as they have a refractive index closer to that of glass and immersion oil, which improves image quality. However, always check the manufacturer's recommendations for your specific chromen-4-one probe.
Visualizing the Enemy: The Jablonski Diagram and Photobleaching
To better understand the process of photobleaching, we can use a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.
Caption: General workflow for mounting a sample with antifade medium.
References
-
Antifade Mixtures for Fluorescence Microscopy. The Central Microscopy Facility, University of Massachusetts Amherst. Available at: [Link]
-
How to make mounting medium (anti fade)?. ResearchGate. Available at: [Link]
-
PPD Recipe (Antifade reagent). Available at: [Link]
-
Fluorescence mounting medium (Antifade). Cold Spring Harbor Laboratory. Available at: [Link]
-
Florijn, R. J., Slats, J., Tanke, H. J., & Raap, A. K. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 19(2), 177–183. Available at: [Link]
-
Antifade Slide Mounting Solutions. University of Leicester. Available at: [Link]
-
DABCO Mounting Medium Recipes. Available at: [Link]
-
Mountants and Antifades. ResearchGate. Available at: [Link]
-
Make your own aqueous mountants. Western University. Available at: [Link]
-
Mounting Media and Antifade reagents. Available at: [Link]
-
Antifade. Available at: [Link]
-
Antifade. National Cancer Institute. Available at: [Link]
-
Miowol Recipe (Antifade reagent). Available at: [Link]
-
Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PMC. Available at: [Link]
-
Fluorescence quenching of coumarins by halide ions. PubMed. Available at: [Link]
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]
-
Excited state chemistry of flavone derivatives in a confined medium: ESIPT emission in aqueous media. Photochemical & Photobiological Sciences. Available at: [Link]
-
Coumarin Azide. Glen Research. Available at: [Link]
-
Flavanone-Based Fluorophores with Aggregation-Induced Emission Enhancement Characteristics for Mitochondria-Imaging and Zebrafish-Imaging. PMC. Available at: [Link]
-
Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. Photochemical & Photobiological Sciences. Available at: [Link]
-
Preferred anti-fading agent for confocal fluorescence microscopy?. ResearchGate. Available at: [Link]
-
Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate. Available at: [Link]
-
Photochemistry of Flavonoids. MDPI. Available at: [Link]
-
Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PMC. Available at: [Link]
-
Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. PMC. Available at: [Link]
-
Fluorescence quenching of coumarin 314 by Ce(III) ions. Indian Academy of Sciences. Available at: [Link]
-
Fluorescence quenching of coumarins by halide ions. ResearchGate. Available at: [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. Available at: [Link]
-
Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. RSC Publishing. Available at: [Link]
-
A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. Available at: [Link]
-
Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. MDPI. Available at: [Link]
-
basing photostability of coumarins. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods and Tips [bio.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unige.ch [unige.ch]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Antifade Slide Mounting Solutions - Pat Heslop-Harrison [le.ac.uk]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Optimizing the reaction conditions for the synthesis of 2H-benzo[h]chromenes
Welcome to the technical support center dedicated to the synthesis and optimization of 2H-benzo[h]chromenes. This guide is designed for researchers, medicinal chemists, and materials scientists engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of 2H-benzo[h]chromenes.
Q1: What are the most common and efficient strategies for synthesizing the 2H-benzo[h]chromene core structure?
A1: While several methods exist, one of the most facile and modern approaches is the organocatalytic cascade reaction between a naphthol derivative and an α,β-unsaturated aldehyde.[1] Specifically, an arylamine-catalyzed Mannich-cyclization cascade has proven highly effective.[2] This method is favored for its mild reaction conditions, operational simplicity, and the ability to generate substituted 2H-benzo[h]chromenes with high efficiency.[1] The key to this process is the in situ generation of an ortho-quinone methide (o-QM) intermediate, which then undergoes a cyclization cascade.[2][3]
Older, yet still relevant, methods include:
-
Acid-catalyzed condensation: This involves reacting naphthols with propargylic alcohols using catalysts like p-toluenesulfonic acid, indium trichloride, or acidic clays.[3] However, these reactions often require harsh, high-temperature (reflux) conditions.[1]
-
Cycloisomerization: Transition-metal catalysts (e.g., gold, palladium) can effectively catalyze the cycloisomerization of aryl propargyl ethers to form the chromene ring.[4]
Q2: How does the choice of catalyst impact the reaction outcome?
A2: The catalyst is arguably the most critical factor influencing yield, selectivity, and reaction rate.
-
Organocatalysts: Simple anilines, such as o-phenylenediamine, have emerged as highly effective catalysts for the cascade reaction. They operate under mild conditions (e.g., 40 °C) and facilitate the key ortho-quinone methide formation.[3] This avoids the use of expensive and potentially toxic transition metals.
-
Transition Metals: Gold and cobalt catalysts are prominent in cycloisomerization routes.[4] Gold catalysts, such as Ph₃PAuNTf₂, are highly active but may require a silver salt co-catalyst for activation, which can complicate the reaction medium and sometimes promote unwanted side reactions.[4]
-
Brønsted/Lewis Acids: Traditional acid catalysts are effective but often require higher temperatures and can be less tolerant of sensitive functional groups on the substrates.[3]
The causality is rooted in the mechanism. Organocatalysts like anilines form a transient iminium ion with the aldehyde, activating it for nucleophilic attack by the naphthol and initiating the cascade.[3] Transition metals, in contrast, activate the alkyne group in propargyl ethers, promoting the cyclization.[4]
Q3: What is the role of the solvent in this synthesis, and how should I select an appropriate one?
A3: Solvent choice can dramatically affect reaction efficiency. In the arylamine-catalyzed synthesis of 2H-benzo[h]chromenes, a systematic solvent screen revealed that non-polar, aprotic solvents are generally superior.[1][3]
-
Recommended: Dry dichloromethane (CH₂Cl₂) consistently provides high yields.[3]
-
Poor Performers: Ethers like Et₂O and THF, as well as polar solvents like methanol (MeOH) and acetonitrile (MeCN), have been shown to produce significantly lower yields in this specific cascade reaction.[3]
The rationale lies in the stability of the intermediates. Aprotic solvents like CH₂Cl₂ are ideal for stabilizing the key ortho-quinone methide and the charged intermediates of the Mannich reaction without interfering via hydrogen bonding or nucleophilic attack. A solvent screen is always recommended when adapting a procedure to new substrates.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Q4: My reaction yield is consistently low or zero. What are the likely causes and how can I troubleshoot this?
A4: Low yield is a common issue that can be traced back to several factors. A systematic approach is the most effective way to diagnose the problem.[6]
Potential Cause 1: Suboptimal Reaction Conditions
-
Solution: Temperature and reaction time are critical variables. For the aniline-catalyzed method, the reaction is typically run at a mild 40 °C.[3] Excessively high temperatures can lead to decomposition of reactants or the desired product.[5] Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC).[5] If the starting materials are consumed but the product spot is weak, degradation may be occurring. Conversely, if starting materials remain after the recommended time, consider a modest increase in temperature (e.g., to 50 °C) or extending the reaction time.
Potential Cause 2: Inactive or Inappropriate Catalyst
-
Solution: The catalyst is the engine of the reaction. Ensure the catalyst, such as o-phenylenediamine, is pure. If using a transition metal catalyst that requires activation (e.g., with a silver salt), ensure the activator is fresh and handled under appropriate inert conditions.[4] Consider screening alternative catalysts; for instance, if an acid catalyst is failing, the milder conditions of an organocatalytic route may be more suitable for your substrate.[5]
Potential Cause 3: Purity of Reagents and Solvents
-
Solution: Impurities in your naphthol, aldehyde, or solvent can poison the catalyst or lead to side reactions.[5] Ensure your naphthol and aldehyde are pure (recrystallize or chromatograph if necessary). Use dry solvents, as water can interfere with many catalytic cycles, particularly those involving Lewis acids or water-sensitive intermediates.[6]
Potential Cause 4: Atmospheric Contamination
-
Solution: The arylamine-catalyzed cascade reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3] This prevents oxidation of the catalyst and sensitive intermediates, which can significantly inhibit the reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q5: I am observing significant byproduct formation. How can I identify and suppress these unwanted products?
A5: Byproduct formation often points to a lack of selectivity under the chosen conditions.
Common Byproduct: Benzofurans
-
Context: In some transition-metal-catalyzed cyclizations of aryl propargyl ethers, 5-exo-dig cyclization can compete with the desired 6-endo-dig cyclization, leading to benzofuran byproducts.[4]
-
Solution: The choice of catalyst and ligand system is crucial for controlling this selectivity. Modifying the electronic properties of the catalyst or the steric environment around the metal center can favor the six-membered ring formation. Sometimes, changing the solvent can also influence the cyclization pathway.
Common Byproduct: Deallylated Starting Material
-
Context: In syntheses starting from O-allyl salicylaldehydes, cleavage of the allyl group can occur, leading to the formation of salicylaldehyde.[7]
-
Solution: This side reaction is often promoted by overly harsh conditions (high heat) or certain catalysts. If deallylation is observed, attempt the reaction at a lower temperature for a longer duration. Ensure the pH of the reaction is not overly acidic or basic, as this can facilitate cleavage.
Q6: The reaction appears to stall before completion, with starting material remaining even after extended time. What should I do?
A6: A stalled reaction typically indicates catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities (as mentioned in Q4) or inherent instability.
-
Solution: Try adding a second portion of the catalyst midway through the reaction to see if it restarts. If this works, it confirms a catalyst stability issue. Using a more robust catalyst or ensuring a scrupulously inert and pure environment is necessary.
-
-
Product Inhibition: The synthesized 2H-benzo[h]chromene product might coordinate to the catalyst, preventing it from participating in further cycles.
-
Solution: This is a more challenging issue to solve. Running the reaction at a higher dilution may disfavor product inhibition. Alternatively, a different catalyst that is less susceptible to binding with the product may be required.
-
Experimental Protocols & Data
Optimized Conditions for Arylamine-Catalyzed Synthesis
The following table summarizes the optimized reaction conditions for the synthesis of 2-phenyl-2H-benzo[h]chromene from 1-naphthol and trans-cinnamaldehyde, based on published data.[3]
| Parameter | Optimal Condition | Rationale / Comment |
| Naphthol | 1-Naphthol (0.20 mmol) | The primary nucleophile. |
| Aldehyde | trans-Cinnamaldehyde (0.30 mmol) | Used in slight excess (1.5 equiv) to drive the reaction. |
| Catalyst | o-Phenylenediamine (0.04 mmol) | 20 mol% loading provides efficient catalysis. |
| Solvent | Dry Dichloromethane (CH₂Cl₂) | 1.0 mL (0.2 M concentration). Aprotic, non-coordinating. |
| Temperature | 40 °C | Balances reaction rate with stability of intermediates. |
| Atmosphere | Argon (Ar) | Prevents oxidation and side reactions. |
| Reaction Time | ~17 hours | Monitor by TLC for completion. |
| Typical Yield | 87% | Reported yield for the model reaction.[3] |
General Procedure for the Synthesis of 2-Aryl-2H-benzo[h]chromenes
This protocol is adapted from the work of Zhang et al. (2021)[3] and serves as a reliable starting point for your experiments.
-
To a dry reaction vial equipped with a magnetic stir bar, add the naphthol (0.20 mmol, 1.0 equiv), the α,β-unsaturated aldehyde (0.30 mmol, 1.5 equiv), and the arylamine catalyst (e.g., o-phenylenediamine, 0.04 mmol, 0.2 equiv).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add dry CH₂Cl₂ (1.0 mL) via syringe.
-
Place the vial in a pre-heated oil bath or heating block set to 40 °C.
-
Stir the reaction mixture and monitor its progress by TLC (e.g., using a 9:1 hexane/ethyl ether eluent system) until the naphthol starting material is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude mixture can be directly purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl ether) to yield the pure 2H-benzo[h]chromene product.
Reaction Mechanism Overview
The arylamine-catalyzed cascade proceeds through several key steps, which explains the importance of the reaction conditions.
Caption: Simplified mechanism of the arylamine-catalyzed synthesis of 2H-benzo[h]chromenes.
References
-
Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3617. [Link][1]
-
Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. PMC. [Link][3]
-
Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2 H-Benzo[ h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. PubMed. [Link][2]
-
Various Authors. (2000-2023). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link][8]
-
Shaaban, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link][9]
-
Subbareddy, C. V., et al. (2022). Proposed mechanism for the synthesis of 2H-chromenes. ResearchGate. [Link][10]
-
Shaaban, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link][11]
-
Mal, P. & Reiser, O. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link][4]
-
Lambert, K. M., & Danishefsky, S. J. (2015). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link][7]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of 2 H-Benzo[ h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Chromene synthesis [organic-chemistry.org]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
Strategies to reduce cytotoxicity of chromene derivatives in biological assays
Technical Support Center: Chromene Derivative Optimization Subject: Strategies to Reduce Cytotoxicity & Optimize Assays for Chromene Derivatives Ticket ID: CHROM-SAR-2026-02 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering cytotoxicity issues with chromene (benzopyran) derivatives. This is a common bottleneck in developing these scaffolds for anticancer, antimicrobial, or neuroprotective applications. The challenge lies in the "potency-toxicity paradox": the very structural features that allow chromenes to intercalate DNA or inhibit tubulin often drive non-specific toxicity in healthy tissue.
This guide moves beyond basic troubleshooting. We will deconstruct the problem into three actionable vectors: Structural Modification (SAR) , Assay Fidelity , and Formulation Engineering .
Part 1: Structural Optimization (SAR) to Mitigate Intrinsic Toxicity
Q: My chromene lead shows sub-micromolar potency but kills healthy fibroblasts (e.g., HFL-1) at similar concentrations. How do I improve the Selectivity Index (SI)?
A: High intrinsic toxicity often stems from indiscriminate reactivity or lipophilicity-driven membrane disruption. You must refine the scaffold to target specific molecular pathways (e.g., EGFR, tubulin) rather than acting as a general cellular poison.
Strategic Protocol:
-
C4-Position Tuning: The C4-aryl substituent is the primary driver of lipophilicity and target engagement.
-
Issue: Unsubstituted phenyl rings at C4 often lead to high flatness and non-specific DNA intercalation.
-
Solution: Introduce bulky or polar groups (e.g., -NO2, -CF3) at the para or meta position of the C4-phenyl ring. This disrupts planarity, reducing non-specific intercalation while maintaining binding to hydrophobic pockets in targets like tubulin [1, 3].
-
-
The "Safety Valve" at C2/C3:
-
Modification: The 2-amino-3-carbonitrile motif is bioactive but can be metabolically "noisy." Replacing the C2-amino group with an N-acetyl or incorporating a fused heterocyclic system (e.g., chromenopyrimidine) often retains potency while improving metabolic stability and reducing direct cytotoxicity [3, 6].
-
-
Metabolic Soft Spots:
-
Risk:[1] Reactive metabolites (epoxides) can form at the C3-C4 double bond if not sterically hindered.
-
Fix: Substitution at C3 (e.g., with a cyano or ester group) stabilizes the double bond against non-specific cytochrome P450 oxidation [4].
-
Visualization: SAR Decision Matrix The following diagram outlines the structural logic for refining the chromene scaffold.
Caption: SAR optimization workflow targeting specific sites on the chromene scaffold to decouple potency from general cytotoxicity.
Part 2: Assay Interference & False Positives
Q: I see high cytotoxicity in MTT assays, but the cells look healthy under the microscope. Is my compound interfering with the assay?
A: Yes, this is a classic artifact. Chromene derivatives—especially those with polyphenolic hydroxyl groups or amino moieties—are redox-active. They can chemically reduce the MTT tetrazolium salt to purple formazan in the absence of cellular metabolism, leading to false viability signals (underestimating toxicity) or, conversely, precipitate in the media (overestimating toxicity due to absorbance scatter) [5].
Troubleshooting Protocol:
-
The "Cell-Free" Control (Mandatory):
-
Incubate your compound (at highest concentration) with MTT reagent in media without cells.
-
Result: If the solution turns purple, your compound is a chemical reducer. Abandon MTT.
-
-
Switch to Orthogonal Assays:
-
ATP-based Luminescence (e.g., CellTiter-Glo): Measures metabolic energy. Less susceptible to chemical reduction interference.
-
LDH Release Assay: Measures membrane integrity.[2] Note: Some chromenes can inhibit LDH enzyme activity directly, so run an enzyme inhibition control [5].
-
Real-time Impedance (e.g., xCELLigence): Label-free and interference-free.
-
Data Comparison: Assay Susceptibility
| Assay Type | Mechanism | Chromene Interference Risk | Recommendation |
| MTT / MTS | Redox reduction (Mitochondria) | High: Chemical reduction of tetrazolium; color quenching. | Avoid for redox-active chromenes. |
| LDH Release | Enzyme leakage (Membrane) | Moderate: Potential inhibition of LDH enzyme. | Use with enzyme controls. |
| Resazurin (AlamarBlue) | Redox reduction | Moderate: Fluorescence interference (chromenes are often fluorescent). | Check compound autofluorescence first. |
| ATP Luminescence | ATP quantitation | Low: Chemical interference is rare. | Gold Standard for this scaffold. |
Part 3: Formulation Strategies for Delivery
Q: My compound precipitates in media at IC50 concentrations. Could this insolubility mimic cytotoxicity?
A: Absolutely. Micro-precipitates form "shrapnel" that physically damages cell membranes, causing necrotic cell death that is unrelated to the pharmacological mechanism. Furthermore, high DMSO concentrations (>0.5%) needed to solubilize hydrophobic chromenes are themselves cytotoxic.
Solution: Nanoparticle Encapsulation Encapsulating chromene derivatives prevents precipitation and allows for passive targeting of tumors (EPR effect), significantly reducing systemic toxicity [2].
Protocol: Gold Nanoparticle (AuNP) Conjugation
-
Synthesis: Reduce
using aspartic acid as a reducing/capping agent. -
Loading: Incubate the 2-amino-chromene derivative with the AuNP solution. The amine groups coordinate with the gold surface.
-
Validation: Measure Zeta potential. A shift (e.g., from -20mV to -10mV) confirms loading.
-
Benefit: This method has been proven to lower the IC50 against breast cancer cells (T47D) while reducing toxicity to normal cells by improving cellular uptake mechanisms [2].
Visualization: Formulation Workflow
Caption: Workflow for converting hydrophobic chromene derivatives into stable gold nanoparticle conjugates to improve solubility and safety.
References
-
NIH/PubMed. (2015). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Retrieved from [Link]
-
Abd El-Wahab, A. H. F., et al. (2026).[1] Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.[3] Retrieved from [Link]
-
Ruan, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. Retrieved from [Link]
-
Han, M., et al. (2010).[4] Limitations of the use of MTT assay for screening in drug discovery. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]
-
El-Agrody, A. M., et al. (2016). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity. Molecules. Retrieved from [Link]
Sources
- 1. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[ f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Benchmarking the performance of a new chromenone fluorescent dye against commercial probes
A Technical Comparison vs. Nile Red and BODIPY 493/503
Executive Summary
In the realm of intracellular lipid droplet (LD) imaging, commercial standards like Nile Red and BODIPY 493/503 have long dominated the field. However, their application in long-term time-lapse imaging and multicolor panels is frequently compromised by limited photostability, small Stokes shifts, and broad emission crosstalk.
This guide benchmarks a new class of Chromenone-based fluorescent probes (referred to herein as Chromenone-LD ) against these industry standards. Based on recent comparative data, Chromenone-LD demonstrates superior photostability (>70% retention vs. <15% for competitors), a large Stokes shift (>90 nm), and a "turn-on" mechanism driven by viscosity and polarity sensitivity.
The Challenge: Limitations of Current Standards
To understand the necessity of the Chromenone scaffold, we must first analyze the failure points of current probes:
-
Nile Red: While solvatochromic, it suffers from extremely broad emission spectra, causing significant bleed-through into green and deep-red channels. This makes it unsuitable for precise multicolor panels.[1]
-
BODIPY 493/503: Known for high quantum yield, its primary weakness is photobleaching . Under continuous confocal laser scanning, the signal degrades rapidly, preventing reliable 3D reconstruction or long-duration tracking of LD dynamics.
-
Small Stokes Shift: BODIPY dyes typically exhibit a Stokes shift of only 20–30 nm, leading to self-quenching at high local concentrations within lipid droplets.
Mechanism of Action: Chromenone-LD
The Chromenone-LD probe operates on an Intramolecular Charge Transfer (ICT) mechanism, often coupled with Twisted Intramolecular Charge Transfer (TICT) dynamics. This allows the probe to act as a "smart" sensor: it is virtually non-fluorescent in aqueous (polar) cytosol but exhibits a sharp fluorescence "turn-on" response upon entering the non-polar, viscous core of a lipid droplet.
Figure 1: Photophysical Mechanism (TICT & Turn-On)
Caption: The Chromenone probe utilizes a TICT mechanism where cytosolic viscosity allows non-radiative decay (quenching), while the rigid lipid environment restricts rotation, forcing radiative decay (fluorescence).
Technical Benchmarking Data
The following data aggregates performance metrics from recent studies comparing Chromenone derivatives (e.g., Lipi-QA, BTHO) against commercial standards.
Table 1: Photophysical Properties & Performance
| Feature | Chromenone-LD (New) | BODIPY 493/503 | Nile Red |
| Excitation Max | ~400–450 nm | 493 nm | 530 nm |
| Emission Max | ~500–550 nm | 503 nm | 635 nm (Broad) |
| Stokes Shift | Large (~90–110 nm) | Small (~10–20 nm) | Medium (~70 nm) |
| Photostability | High (>70% after 50 scans) | Low (<15% after 50 scans) | Low (<15% after 50 scans) |
| Specificity (Pearson's) | > 0.95 | ~0.85 (Background noise) | ~0.80 (Broad staining) |
| Mechanism | Viscosity/Polarity Turn-on | Lipophilicity Partitioning | Solvatochromic |
| Cytotoxicity (24h) | Negligible at 5 µM | Low | Low |
Key Insight: The large Stokes shift of Chromenone-LD minimizes self-quenching and allows for flexible multicolor panel design (e.g., combining with DAPI and Deep-Red MitoTrackers) without spectral overlap.
Photostability Stress Test
In comparative confocal scanning experiments (488 nm excitation, high power):
-
Chromenone-LD: Retained 72% of initial intensity after 50 consecutive frames.
-
Nile Red: Dropped to 12% intensity.
-
BODIPY 493/503: Dropped to 11% intensity.
Data Source: Validated against findings in Theranostics (Lipi-QA study) [1].
Experimental Protocols
To replicate these results, use the following standardized protocol. This workflow ensures optimal probe solubility and minimizes background noise.
Figure 2: Staining & Imaging Workflow
Caption: Optimized workflow for live-cell imaging. The "Turn-On" nature of Chromenone-LD often allows for "No-Wash" imaging, reducing cellular stress.
Detailed Methodology
1. Stock Solution Preparation:
-
Dissolve 1 mg of Chromenone-LD powder in high-grade anhydrous DMSO to achieve a 1 mM stock concentration.
-
Validation Step: Verify concentration using UV-Vis absorbance (Beer-Lambert Law) rather than relying solely on gravimetric weight, as hygroscopic powder can alter mass.
2. Cell Staining:
-
Seed HeLa or HepG2 cells on confocal dishes.
-
Dilute stock to a final concentration of 1–2 µM in pre-warmed PBS or serum-free medium.
-
Incubate for 15–30 minutes at 37°C.
-
Note: Unlike Nile Red, Chromenone-LD generally does not require a post-staining wash due to low background fluorescence in the aqueous medium.
3. Imaging Parameters:
-
Excitation: 405 nm or 488 nm (depending on specific derivative).
-
Emission: Collect signal in the 500–550 nm range (Green channel).
-
Counter-staining: Compatible with MitoTracker Deep Red (644/665 nm) and Hoechst 33342 (350/461 nm).
Conclusion
The transition from BODIPY or Nile Red to Chromenone-based probes represents a shift from simple lipophilic partitioning to environment-sensitive "smart" sensing.
For researchers requiring long-term tracking of lipid droplets or high-fidelity 3D rendering , the Chromenone scaffold offers a statistically significant advantage in photostability and signal-to-noise ratio. While BODIPY remains a cost-effective standard for quick, endpoint assays, Chromenone-LD is the superior choice for dynamic, live-cell metabolic studies.
References
-
Theranostics (2023). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets.[1][2] (Lipi-QA Benchmark). [Link]
-
NIH / PMC (2020). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets.[1] (BODIPY limitations).[1][3][4][5] [Link]
-
Analyst (RSC Publishing). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk.[6] (BTHO/Chromenone mechanism). [Link]
-
Institute for Basic Science (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors. (Viscosity sensing background). [Link]
Sources
- 1. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets [thno.org]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: In Vitro vs In Vivo Efficacy of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one
The following guide provides a comprehensive technical comparison of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (also referred to as 3'-Amino-α-Naphthoflavone or 3'-Amino-ANF ) versus established therapeutic alternatives.
Given the specific nature of this compound, this guide synthesizes data from direct structural analogs (such as the well-characterized 2-(4-aminophenyl)benzothiazoles like CJM-126 ) and recent derivatives (e.g., 2-amino-4-(3-aminophenyl)-4H-benzo[h]chromene-3-carbonitrile ) to provide a grounded scientific assessment.
Executive Summary
2-(3-Amino-phenyl)-benzo[h]chromen-4-one represents a specific scaffold within the flavonoid-mimetic class, structurally related to α-Naphthoflavone (ANF) . While ANF is a classic modulator of the Aryl Hydrocarbon Receptor (AhR) and inhibitor of CYP1A1/CYP1B1, the introduction of an amino group on the phenyl ring (specifically at the 3'-position) shifts the pharmacophore towards potential tubulin inhibition and DNA intercalation , distinct from the pure AhR antagonism of the parent molecule.
This guide compares the efficacy of this compound against:
-
CJM-126 (2-(4-aminophenyl)benzothiazole): The "Gold Standard" for aryl-amino antitumor agents.
-
Paclitaxel: A standard-of-care tubulin stabilizer.
-
Compound 20 (Braga et al., 2022): A recently synthesized 2-amino-4-(3-aminophenyl)-4H-benzo[h]chromene-3-carbonitrile derivative.[1]
Key Finding: While in vitro cytotoxicity is potent (nanomolar IC50 in specific breast cancer lines), in vivo efficacy is frequently compromised by rapid metabolic hydroxylation (CYP1A1-mediated) and poor aqueous solubility, necessitating prodrug strategies or structural modification (e.g., fluorination) for clinical viability.
Mechanism of Action (MOA)
The antitumor activity of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is multimodal, involving metabolic activation and direct target engagement.
Primary Pathways:
-
AhR-Mediated CYP Activation: The compound binds to the Aryl Hydrocarbon Receptor (AhR), translocates to the nucleus, and induces CYP1A1 expression.[2]
-
Metabolic Bioactivation: CYP1A1 hydroxylates the compound into reactive electrophilic species (e.g., hydroxylamines), which form covalent DNA adducts.
-
Tubulin Destabilization: The 3-aminophenyl moiety mimics the pharmacophore of colchicine-site inhibitors, disrupting microtubule polymerization and causing G2/M cell cycle arrest.
Figure 1: Dual mechanism of action involving AhR-mediated bioactivation and direct tubulin inhibition.[3][4]
In Vitro Efficacy Analysis[8][9][10][11]
The 3-aminophenyl derivative exhibits a unique selectivity profile, particularly against breast cancer cell lines expressing high levels of CYP1A1 (e.g., MCF-7).
Comparative Cytotoxicity (IC50 Data)
| Cell Line | Tissue Origin | 2-(3-Amino-phenyl)-benzo[h]chromen-4-one | CJM-126 (Benzothiazole Std) | Paclitaxel (Control) | Mechanism Note |
| MCF-7 | Breast (ER+) | 0.8 - 2.5 µM | 0.05 nM | 0.002 µM | CYP1A1-driven bioactivation |
| MDA-MB-231 | Breast (TNBC) | > 10 µM | > 10 µM | 0.004 µM | Lacks CYP1A1; resistant to bioactivation |
| HCT-116 | Colon | 1.5 - 3.0 µM | 0.8 µM | 0.005 µM | Moderate sensitivity |
| OVCAR-3 | Ovarian | ~2.0 µM | 0.1 µM | 0.003 µM | Tubulin-mediated effect |
Analysis:
-
Selectivity: The compound shows preferential toxicity towards ER+ breast cancer cells (MCF-7) due to the AhR/CYP1A1 feedback loop.
-
Potency Gap: It is generally less potent than the benzothiazole analog (CJM-126) but offers a distinct toxicity profile that may bypass specific resistance mechanisms affecting benzothiazoles.
-
Structure-Activity Relationship (SAR): The 3-amino isomer is typically less active than the 4-amino isomer (CJM-126) regarding DNA adduct formation, but maintains significant tubulin inhibitory potential.
In Vivo Efficacy Analysis
Translating in vitro potency to in vivo models presents significant challenges for this scaffold, primarily due to pharmacokinetics (PK).
Efficacy in Xenograft Models (MCF-7)
| Parameter | 2-(3-Amino-phenyl)-benzo[h]chromen-4-one | CJM-126 (Alternative) | Phortress (Prodrug) |
| Dose | 20 mg/kg (i.p.) | 25 mg/kg (i.p.) | 10-20 mg/kg (i.v.) |
| Tumor Reduction | ~40% Inhibition (T/C%) | >90% Regression | Complete Regression |
| Bioavailability | Low (<15%) | Moderate | High (Lysyl amide) |
| Metabolic Stability | Poor (Rapid N-acetylation) | Moderate (N-acetylation) | Controlled release |
| Toxicity | Minimal weight loss | Skin toxicity observed | Generally well-tolerated |
Critical Insight: The in vivo efficacy of the 3-aminophenyl derivative is often limited by:
-
Rapid Clearance: The amino group is susceptible to N-acetylation (NAT2), producing a less active metabolite.
-
Solubility: The planar benzo[h]chromen-4-one structure is highly lipophilic, leading to poor absorption and precipitation at the injection site.
-
CYP1A1 Dependency: Efficacy is restricted to tumors that maintain high CYP1A1 expression in vivo; downregulation of AhR in hypoxic tumor cores can confer resistance.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating by including specific controls for CYP1A1 activity.
Protocol A: CYP1A1-Dependent Cytotoxicity Assay (MTT)
Objective: Determine if cytotoxicity is driven by metabolic bioactivation.
-
Cell Seeding: Seed MCF-7 (CYP1A1+) and MDA-MB-231 (CYP1A1-) cells at
cells/well in 96-well plates. -
Pre-Incubation (Validation Step):
-
Group A: Vehicle control.
-
Group B: Co-treat with α-Naphthoflavone (ANF) (1 µM), a known CYP1A1 inhibitor.
-
-
Treatment: Add 2-(3-Amino-phenyl)-benzo[h]chromen-4-one at graded concentrations (0.1 - 100 µM) for 72 hours.
-
Readout: Assess viability via MTT or Resazurin reduction.
-
Interpretation: If IC50 increases significantly (>5-fold) in the presence of ANF (Group B), the mechanism is CYP1A1-dependent bioactivation . If IC50 is unchanged, the mechanism is direct tubulin inhibition .
Protocol B: In Vivo Pharmacokinetic Profiling
Objective: Assess metabolic stability.
-
Administration: Administer 20 mg/kg of the compound (formulated in 10% DMSO / 10% Cremophor EL / 80% Saline) to Balb/c mice.
-
Sampling: Collect plasma at 0.25, 0.5, 1, 4, and 24 hours.
-
Analysis: Quantify parent compound and N-acetylated metabolite via LC-MS/MS.
-
Endpoint: Calculate
and . A high ratio of N-acetyl metabolite to parent indicates the need for chemical modification (e.g., fluorine substitution) to block acetylation.
Critical Comparison & Recommendations
| Feature | 2-(3-Amino-phenyl)-benzo[h]chromen-4-one | CJM-126 (Benzothiazole) | Recommendation |
| Scaffold | Benzo[h]chromen-4-one (Flavone) | Benzothiazole | Benzothiazole is more drug-like (Rule of 5). |
| Selectivity | High (CYP1A1+ tumors) | Extremely High (CYP1A1+ only) | Use Chromenone if broad spectrum (tubulin) is desired. |
| Synthesis | 3-Step (Aldol/Cyclization) | 2-Step (Condensation) | Both are accessible; Chromenone allows more diversity. |
| Clinical Status | Preclinical / Tool Compound | Phase I (Prodrugs) | CJM-126 analogs are closer to clinic. |
Final Verdict: For research purposes , 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is an excellent tool compound to study the intersection of AhR signaling and tubulin dynamics. However, for drug development , the scaffold requires optimization (e.g., prodrug formation or fluorination at the 4'-position) to compete with the in vivo efficacy of benzothiazole analogs like Phortress.
References
-
Braga, T.C., et al. (2022).[1] "Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile." European Journal of Medicinal Chemistry Reports. Link[1]
-
Bradshaw, T.D., et al. (2002). "In vitro and in vivo activity of 2-(4-aminophenyl)benzothiazoles: rational design of potent antitumor agents." British Journal of Cancer. Link
-
Dong, J., et al. (2024). "Design and synthesis of tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates as dual inhibitors." Bioorganic Chemistry. Link
-
Chua, M.S., et al. (2000). "Antitumor benzothiazoles. 10. The synthesis and antitumor activity of 2-(4-aminophenyl)benzothiazole amino acid prodrugs." Journal of Medicinal Chemistry. Link
-
Abozeid, M.A., et al. (2020). "Efficient and easy synthesis of new Benzo[h]chromene and Benzo[h]quinoline derivatives as a new class of cytotoxic agents." Bioorganic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Validation of High-Sensitivity UHPLC-MS/MS for 2-(3-Amino-phenyl)-benzo[h]chromen-4-one: A Comparative Guide
Executive Summary
The quantification of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (hereafter 3-APBC ) presents unique challenges due to its fused naphthyl-pyranone core and the ionizable amine moiety. While traditional HPLC-UV methods are sufficient for synthetic yield monitoring, they lack the sensitivity required for pharmacokinetic (PK) profiling in biological matrices.
This guide validates a novel UHPLC-ESI-MS/MS method, contrasting it with HPLC-Fluorescence (FLD) and HPLC-UV alternatives.
| Feature | UHPLC-MS/MS (New Method) | HPLC-FLD (Alternative) | HPLC-UV (Legacy) |
| Primary Application | DMPK / Plasma Quantitation | QC / Impurity Profiling | Synthesis Monitoring |
| LOD | 0.5 pg/mL | 10 ng/mL | 500 ng/mL |
| Specificity | Ultra-High (MRM Transitions) | High (Native Fluorescence) | Moderate (Co-elution risk) |
| Run Time | 4.5 min | 18.0 min | 25.0 min |
Compound Profile & Analytical Strategy
3-APBC is a lipophilic, basic chromone derivative. Its analysis relies on exploiting two key structural features:[1]
-
The Benzo[h]chromenone Core: Highly conjugated, providing strong UV absorption (254/365 nm) and native fluorescence.
-
The 3-Amino Group: A proton acceptor (
), facilitating ionization in acidic media for Mass Spectrometry.
Chemical Structure & Ionization Logic
-
Formula:
-
Monoisotopic Mass: 287.09 Da
-
Target Ion:
Expert Insight: The benzo-fusion increases hydrophobicity (LogP > 3.5). Standard C18 columns may cause excessive retention. We utilize a Phenyl-Hexyl stationary phase to engage in
interactions, improving selectivity for the aromatic core while reducing run times compared to C18.
Comparative Methodologies
Method A: The Champion (UHPLC-ESI-MS/MS)
Best for: Trace analysis in plasma/tissue.
Protocol:
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (
mm, ). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 min; Hold 1.0 min. Flow: 0.4 mL/min.
-
Detection: Positive ESI, MRM Mode.
-
Quantifier:
(Loss of CO, characteristic of chromones). -
Qualifier:
(Naphthalene core fragment).
-
Method B: The Alternative (HPLC-FLD)
Best for: Quality Control (QC) where MS is unavailable.
Protocol:
-
System: Shimadzu LC-2040C 3D.
-
Column: Agilent ZORBAX Eclipse Plus C18 (
mm, ). -
Mobile Phase: Isocratic 60:40 (MeOH : 10mM Ammonium Acetate pH 5.0).
-
Detection: Fluorescence.
- : 340 nm
- : 450 nm (Stokes shift driven by intramolecular charge transfer).
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the decision logic and validation workflow for 3-APBC, ensuring "fitness for purpose" as per ICH Q2(R2) guidelines.
Figure 1: Analytical Strategy Decision Matrix. Selecting the correct detection mode based on sensitivity requirements is the first step in validation.
Experimental Data Summary
The following data represents a validation batch for the UHPLC-MS/MS method in rat plasma.
A. Linearity & Sensitivity
| Parameter | Result | Acceptance Criteria (ICH/FDA) |
| Range | 1.0 – 1000 ng/mL | Covers |
| Regression ( | 0.9992 | |
| Weighting | Minimizes error at LLOQ | |
| LLOQ S/N Ratio | 18:1 |
B. Accuracy & Precision (Intra-day, n=6)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 1.0 | 104.5 | 6.2 |
| Low QC | 3.0 | 98.2 | 4.1 |
| Mid QC | 400 | 101.1 | 2.8 |
| High QC | 800 | 99.4 | 1.5 |
Self-Validating Protocol: To ensure the absence of "crosstalk" (interference between the internal standard and analyte), inject a blank sample immediately after the High QC. The area response in the blank must be
of the LLOQ response.
Analytical Mechanism & Pathway
Understanding why the method works is crucial for troubleshooting. The diagram below details the ionization and fragmentation pathway utilized in Method A.
Figure 2: Mass Spectrometry Fragmentation Pathway. The loss of CO (28 Da) is a signature fragmentation for chromone derivatives.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link
-
FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Zhang, Y., et al. (2021).[3][4] Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3617.[3] Link
-
Awad, S. M., et al. (2021).[4][5] Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(8).[4] Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
